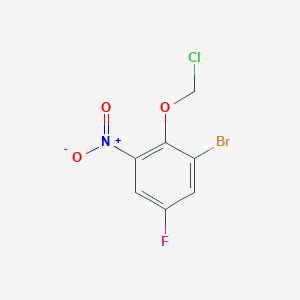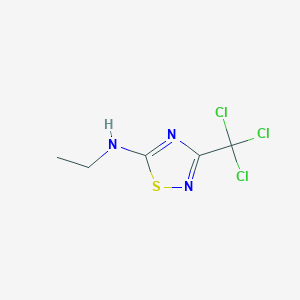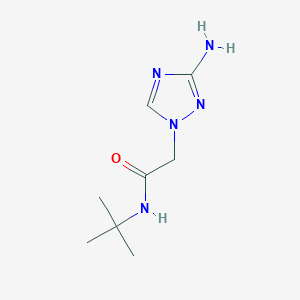![molecular formula C10H15NO4 B13175719 4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one is an organic compound with a complex structure that includes a pyranone ring, aminoethoxy groups, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one typically involves multiple steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, which undergoes catalytic hydrogenation to yield 2-[2-(2-aminoethoxy)ethoxy]ethanol .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to minimize by-products and waste. The intermediate compounds are purified using techniques such as distillation and recrystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethoxy groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy groups can form hydrogen bonds with active sites, while the pyranone ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but contains a dimethylamino group instead of an aminoethoxy group.
2-[2-(2-Aminoethoxy)ethoxy]ethanol: Shares the aminoethoxy groups but lacks the pyranone ring.
(4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains similar ethoxy groups but has a different core structure.
Uniqueness
4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one is unique due to its combination of a pyranone ring and aminoethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-[2-(2-aminoethoxy)ethoxy]-6-methylpyran-2-one |
InChI |
InChI=1S/C10H15NO4/c1-8-6-9(7-10(12)15-8)14-5-4-13-3-2-11/h6-7H,2-5,11H2,1H3 |
Clave InChI |
SNLWXWICAVXNNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)OCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)

![2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13175653.png)

![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)


![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B13175671.png)
![(2E)-3-[3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]acrylic acid](/img/structure/B13175684.png)

![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)


